molecular formula C8H10N2O2 B2644061 3-aminophenyl N-methylcarbamate CAS No. 25635-94-3

3-aminophenyl N-methylcarbamate

Cat. No.: B2644061
CAS No.: 25635-94-3
M. Wt: 166.18
InChI Key: HYJYKSOOVKZGKW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-aminophenyl N-methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 3-aminophenol with methyl isocyanate under controlled conditions . Another method includes the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as filtration and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-aminophenyl N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones , while reduction can produce amines .

Comparison with Similar Compounds

Uniqueness: 3-aminophenyl N-methylcarbamate is unique due to its specific structure, which allows it to interact with different molecular targets and pathways compared to other similar compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

(3-aminophenyl) N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10-8(11)12-7-4-2-3-6(9)5-7/h2-5H,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJYKSOOVKZGKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25635-94-3
Record name 3-Aminophenyl-N-methylcarbamate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV8VU8S6LD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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